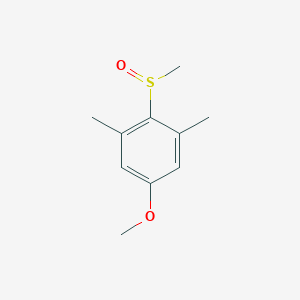
3-Bromo-2,4-dimethylpent-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dimethylpent-3-en-2-ol is an organic compound with the molecular formula C7H13BrO. It is a brominated alcohol with a double bond in its structure, making it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethylpent-3-en-2-ol can be achieved through several methods. One common method involves the bromination of 2,4-dimethylpent-3-en-2-ol using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, and the bromine adds to the double bond, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dimethylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated alcohol to its corresponding alkane or alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,4-dimethylpent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dimethylpent-3-en-2-ol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpent-3-en-2-ol: Similar structure but with a different substitution pattern.
2,4-Dimethylpent-3-en-2-ol: Lacks the bromine atom, making it less reactive in certain reactions.
3,4-Dimethyl-3-penten-2-ol: Similar structure but without the bromine atom.
Uniqueness
3-Bromo-2,4-dimethylpent-3-en-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
53422-93-8 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
3-bromo-2,4-dimethylpent-3-en-2-ol |
InChI |
InChI=1S/C7H13BrO/c1-5(2)6(8)7(3,4)9/h9H,1-4H3 |
InChI Key |
NLMXZSOHTLSIHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(C)(C)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


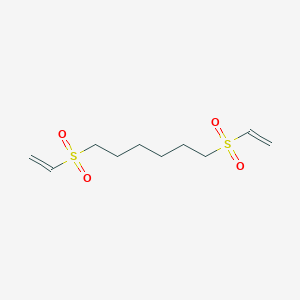

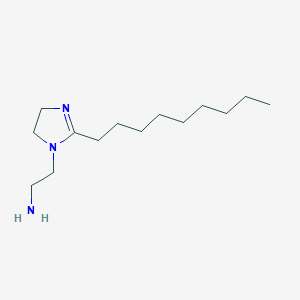
![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
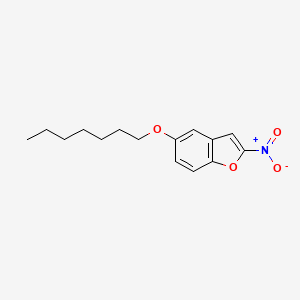
![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
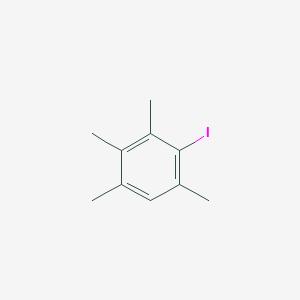
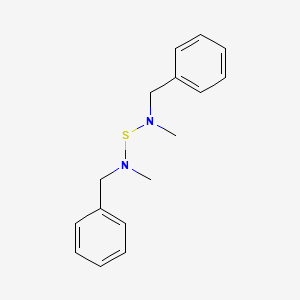
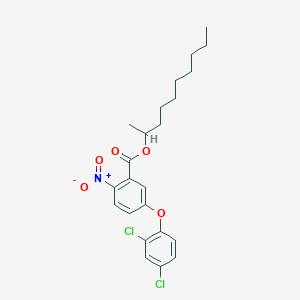
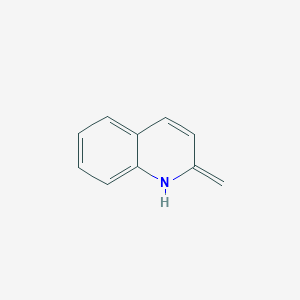
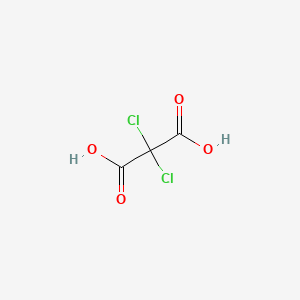
![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)
